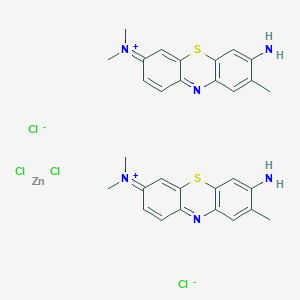

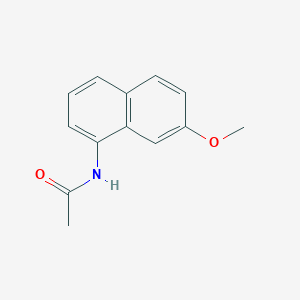

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester” can be analyzed using various methods. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester” include its molecular formula (C9H8Cl2N2O2) and molecular weight (247.07 g/mol). A similar compound, methyl chloro(2-chlorophenyl)acetate, has a molecular weight of 219.065 Da .科学的研究の応用

Synthesis and Anticancer Activity

Research involving the synthesis of derivatives of acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester, aims at exploring potential anticancer activities. For instance, the convenient synthesis of new derivatives based on the modification of similar esters demonstrates potential for anticancer activity, focusing on the development of potent HDAC inhibitors through various chemical transformations such as saponification, hydrazinolysis, and reactions with trichloroacetonitrile and acetic anhydride (S. E. Rayes et al., 2019). These processes underscore the versatility of acetic acid esters in synthesizing compounds with potential therapeutic applications.

Stability and Derivatization Studies

Stability studies of similar compounds, such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid derivatives, reveal insights into the structural features that contribute to their aqueous instability and explore the possibility of stabilizing these agents through prodrug derivatization (D. Pretzer & A. Repta, 1987). Such studies are crucial for the development of stable, effective drug candidates.

Synthesis of Pyrazolones and Oxadiazoles

The synthesis of novel compounds containing pyrazolones and 1,3,4 oxadiazoles demonstrates the utility of acetic acid esters in creating compounds with potential antimicrobial activity. The preparation involves refluxing with appropriate ketones in methanol and catalytic acetic acid, highlighting the role of acetic acid esters in synthesizing biologically active molecules (M. Bhise et al., 2009).

Application in Sterilization and Coronavirus Resistance

Recent research has also explored the application of diimine Schiff base complexes, derived from compounds similar to acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester, in sterilization and providing resistance against the coronavirus (COVID-19). This innovative approach demonstrates the potential of these compounds in addressing critical health challenges (M. Refat et al., 2021).

Advanced Material Synthesis

The synthesis of sterically hindered bis(pentachlorophenyl)acetic acid and derived stable free radicals highlights the application of acetic acid esters in the development of new materials with unique properties, such as stable free radicals, which are of interest in various industrial and research contexts (P. O'neill & A. F. Hegarty, 1992).

特性

IUPAC Name |

methyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c1-15-9(14)8(11)13-12-7-5-3-2-4-6(7)10/h2-5,12H,1H3/b13-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDQGPAZSCDNKA-JYRVWZFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NNC1=CC=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/NC1=CC=CC=C1Cl)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester | |

CAS RN |

82417-83-2 |

Source

|

| Record name | Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082417832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1312919.png)

![[(4-Fluorobenzyl)sulfonyl]acetic acid](/img/structure/B1312927.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B1312935.png)